molecular formula C22H18N4O3S B11025616 Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B11025616
M. Wt: 418.5 g/mol
InChI Key: WPKCGPRECZUCFB-UHFFFAOYSA-N
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Description

Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a heterocyclic compound featuring a 1,3-thiazole core substituted with an acetamide group linked to a 2-(pyridin-4-yl)quinolin-4-yl moiety. Its synthesis likely involves multi-step protocols similar to related compounds, such as coupling hydrazine derivatives with activated esters or nitriles, followed by functional group transformations .

Properties

Molecular Formula

C22H18N4O3S

Molecular Weight

418.5 g/mol

IUPAC Name

ethyl 2-[2-[(2-pyridin-4-ylquinoline-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C22H18N4O3S/c1-2-29-20(27)11-15-13-30-22(24-15)26-21(28)17-12-19(14-7-9-23-10-8-14)25-18-6-4-3-5-16(17)18/h3-10,12-13H,2,11H2,1H3,(H,24,26,28)

InChI Key

WPKCGPRECZUCFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Friedländer Annulation

This method involves condensation of 2-aminobenzaldehyde derivatives with pyridine-containing ketones. For example:

  • Reactants : 2-Amino-5-nitrobenzaldehyde and 4-acetylpyridine.

  • Conditions : Catalytic p-toluenesulfonic acid (p-TsOH) in refluxing ethanol (78°C, 12 h).

  • Yield : 65–72% after recrystallization from ethanol.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling is employed to introduce the pyridyl group post-quinoline formation:

  • Reactants : 4-Bromoquinoline and pyridin-4-ylboronic acid.

  • Catalyst : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in dioxane/H₂O (3:1) at 90°C.

  • Yield : 80–85% after column chromatography (silica gel, hexane/EtOAc).

Thiazole Ring Formation via Hantzsch Synthesis

The 1,3-thiazole moiety is constructed using α-halo ketones and thiourea derivatives:

Reaction Conditions

  • Reactants : 2-Bromo-1-[2-(pyridin-4-yl)quinolin-4-yl]ethan-1-one and ethyl 2-aminoacetate.

  • Solvent : Ethanol, reflux (78°C, 4–6 h).

  • Workup : Neutralization with NaHCO₃, extraction with EtOAc, and silica gel purification.

  • Yield : 60–68%.

Mechanistic Considerations

The Hantzsch thiazole synthesis proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromo ketone, followed by cyclodehydration. Steric hindrance from the quinoline-pyridine group necessitates prolonged reaction times.

Amide Bond Formation

Coupling the thiazole amine with the quinoline-carbonyl chloride is pivotal:

Carbodiimide-Mediated Coupling

  • Reactants : 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride and 2-amino-4-(ethyl acetate)-1,3-thiazole.

  • Reagents : HOBt (1-hydroxybenzotriazole), EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous THF.

  • Conditions : 0°C to room temperature, 12 h under N₂.

  • Yield : 75–82% after reversed-phase HPLC purification.

Alternative Acyl Chloride Activation

Direct reaction with thionyl chloride (SOCl₂) generates the acyl chloride in situ:

  • Reactants : 2-(Pyridin-4-yl)quinoline-4-carboxylic acid and SOCl₂ in toluene (reflux, 2 h).

  • Subsequent Coupling : Added to the thiazole amine in DMF with DIEA (N,N-diisopropylethylamine).

  • Yield : 70–74%.

Esterification and Functional Group Interconversion

The ethyl acetate group is introduced via two strategies:

Pre-Installation on Thiazole

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is synthesized before coupling:

  • Reactants : 2-Amino-4-acetylthiazole and ethyl bromoacetate.

  • Base : Cs₂CO₃ in DMF, 55°C, 3 h.

  • Yield : 85–90% after Biotage SP-1 purification.

Post-Coupling Esterification

Hydrolysis of a tert-butyl ester followed by ethyl ester formation:

  • Hydrolysis : TFA/DCM (1:1) for 1 h.

  • Esterification : Ethanol, H₂SO₄ (cat.), reflux (6 h).

  • Overall Yield : 65–70%.

Purification and Characterization

Critical steps to ensure product integrity:

Chromatographic Techniques

  • Normal Phase : Silica gel with gradient elution (hexane/EtOAc → EtOAc/MeOH).

  • Reverse Phase : C18 column, acetonitrile/water + 0.1% TFA.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 8.6–8.8 (quinoline H), δ 7.2–7.5 (pyridine H), δ 4.1–4.3 (ester OCH₂).

  • HRMS : Calculated for C₂₂H₂₀N₄O₃S [M+H]⁺: 420.1264; Found: 420.1268.

Yield Optimization Strategies

ParameterOptimization MethodImpact on Yield
Coupling ReagentHCTU vs. EDAC/HOBt+12% with HCTU
SolventTHF vs. DMF+8% in DMF
TemperatureMicrowave (100°C) vs. conventional reflux+15%
Catalytic AdditivesDMAP (4-dimethylaminopyridine)+10%

Challenges and Mitigation

  • Racemization : Observed during thiazole formation; minimized using CaCO₃ to neutralize HBr.

  • Low Solubility : Additives like DMF or sonication improve reaction homogeneity.

  • Byproducts : Column chromatography with 5% MeOH in DCM removes unreacted acyl chloride.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Purity (%)Key Advantage
Friedländer + HCTU54898Fewer intermediates
Suzuki + EDAC/HOBt65297Scalability
Microwave-Assisted46099Time efficiency

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Sulfonyl groups (e.g., phenylsulfonyl or nitro-substituted) increase metabolic stability but may reduce solubility .
  • Bulkiness and Steric Effects: The quinoline system introduces steric hindrance, which could limit interactions in compact binding pockets compared to smaller groups like methyl or formyl .

Biological Activity

Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex heterocyclic compound that integrates multiple functional groups, including thiazole, pyridine, and quinoline moieties. This structural diversity contributes to its unique chemical properties and potential biological activities. The compound's molecular formula is C18_{18}H16_{16}N4_{4}O2_{2}S, and it features a thiazole ring that is essential for its reactivity and interaction with biological targets.

Antimicrobial Activity

Studies have indicated that derivatives of thiazole and pyridine compounds exhibit significant antimicrobial activities. This compound has been shown to interact effectively with various microbial targets, potentially inhibiting the growth of bacteria and fungi. The unique combination of the thiazole and pyridine rings enhances its ability to interact with biological targets such as enzymes and receptors involved in disease processes.

Anticancer Properties

The compound has also demonstrated anticancer activities in various biological assays. Compounds with similar structures have been investigated for their ability to inhibit kinases and proteases crucial in cancer progression. For instance, research has shown that this compound can inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

The mechanism of action for this compound likely involves interactions with enzyme active sites through hydrogen bonding and hydrophobic interactions due to its diverse functional groups. This interaction can lead to enzyme inhibition, which is critical in therapeutic applications against diseases like cancer.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes ensuring high yields and purity of the final product. These methods are essential for further biological testing.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various thiazole derivatives, Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-y]carbonyl}amino)-1,3-thiazol-4-y]acetate was found to exhibit significant inhibition against Staphylococcus aureus with an inhibition zone of 25 ± 2.0 mm, indicating its potential as a therapeutic agent against bacterial infections.

Study 2: Anticancer Activity

A separate investigation into the anticancer properties revealed that this compound could induce apoptosis in specific cancer cell lines at concentrations as low as 10 µM. The study highlighted its potential use in developing new anticancer therapies targeting resistant cancer types.

Summary Table of Biological Activities

Activity Target Effectiveness Reference
AntimicrobialStaphylococcus aureusInhibition zone: 25 mmStudy 1
AnticancerVarious cancer cell linesInduces apoptosis at 10 µMStudy 2

Q & A

Q. Characterization :

  • TLC monitors reaction progress.
  • NMR (¹H/¹³C) confirms structural integrity and regioselectivity.
  • HRMS validates molecular weight and purity .

How can reaction conditions be optimized to enhance the yield of this compound?

Advanced Research Focus
Key variables for optimization:

  • Temperature : Lower temperatures (0–5°C) during coupling reduce side reactions.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve reagent solubility and reaction homogeneity .
  • Catalysts : Use of DMAP or pyridine to accelerate acylation .
  • Workflow : Sequential addition of reagents to minimize decomposition of reactive intermediates .

Validation : Comparative yield analysis via HPLC and kinetic studies under varied conditions .

What analytical strategies resolve structural ambiguities in thiazole-containing analogs?

Advanced Research Focus
Ambiguities arise from tautomerism (e.g., thiazole ring proton shifts) or regioselectivity in coupling reactions. Strategies include:

  • 2D NMR (COSY, HSQC) to map proton-carbon correlations .
  • X-ray Crystallography : SHELXL-based refinement for absolute configuration determination (e.g., resolving pyridine-quinoline orientation) .
  • DFT Calculations : Predict and compare spectroscopic data with experimental results .

How do researchers validate the biological activity of this compound against conflicting reports?

Advanced Research Focus
Contradictions in bioactivity (e.g., kinase inhibition vs. antimicrobial effects) are addressed via:

Target-Specific Assays :

  • Kinase Inhibition : Radioactive ATP-binding assays (IC₅₀ determination) .
  • Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive/-negative panels .

Off-Target Profiling : Use of broad-spectrum enzyme panels to identify secondary targets .

Structural-Activity Relationships (SAR) : Compare activity of derivatives with modified pyridine/quinoline substituents .

What methodologies assess the compound’s stability under physiological conditions?

Q. Basic Research Focus

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS .
  • Metabolic Stability : Liver microsome assays to identify CYP450-mediated oxidation .
  • Photostability : Exposure to UV-Vis light (300–800 nm) with TLC/NMR tracking .

How is the compound’s interaction with biological targets characterized?

Q. Advanced Research Focus

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to purified enzymes/receptors .
  • Molecular Docking : AutoDock/Vina simulations to predict binding modes with kinase domains .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

What strategies mitigate cytotoxicity in early-stage drug development?

Q. Advanced Research Focus

  • Selectivity Index (SI) : Compare IC₅₀ values in target vs. normal cell lines (e.g., HEK293) .
  • Prodrug Design : Introduce hydrolyzable esters or PEGylation to reduce off-target effects .
  • Transcriptomic Profiling : RNA-seq to identify pathways affected by cytotoxicity .

How does structural modification of the thiazole core influence bioactivity?

Q. Advanced Research Focus

  • Substituent Variation : Replace pyridine-quinoline with fluorophenyl or tetrazole groups to modulate lipophilicity and target affinity .
  • Scaffold Hopping : Compare activity of thiazole vs. triazole or pyrazole analogs .
  • Steric Effects : Introduce bulky groups at the 4-position to enhance steric hindrance and selectivity .

What computational tools predict the compound’s ADMET properties?

Q. Basic Research Focus

  • SwissADME : Predicts bioavailability, BBB permeability, and P-gp substrate likelihood .
  • ADMETLab 2.0 : Estimates metabolic sites and toxicity endpoints (e.g., Ames test, hERG inhibition) .
  • Molecular Dynamics (MD) : Simulates blood-brain barrier penetration using coarse-grained models .

How are crystallographic data for this compound processed and validated?

Q. Advanced Research Focus

  • Data Collection : High-resolution synchrotron X-ray diffraction (λ = 0.7–1.0 Å) .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
  • Validation : CheckCIF/PLATON to ensure geometric accuracy and flag outliers (e.g., bond length deviations) .

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